molecular formula C13H12N2O2 B7791256 2-amino-N-(2-hydroxyphenyl)benzamide

2-amino-N-(2-hydroxyphenyl)benzamide

Cat. No.: B7791256
M. Wt: 228.25 g/mol
InChI Key: MKMZTUZWAACTAF-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyphenyl)benzamide ( 725-75-7) is an aromatic organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. This compound serves as a versatile building block and key precursor in organic and medicinal chemistry research. It is particularly valuable for the synthesis of more complex heterocyclic systems. Recent research demonstrates its application as a starting material in the synthesis of novel amido-Schiff base ligands. These ligands, formed by further reaction, exhibit interesting photophysical properties, including strong fluorescence in basic DMSO media, making them candidates for material science and sensing applications . Furthermore, the structural motif of 2-aminobenzamide derivatives is known to be explored for antimicrobial activity in scientific research, highlighting the potential of this compound as a core structure in developing new pharmacologically active molecules . The compound should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-N-(2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMZTUZWAACTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Amide Coupling via Activated Carboxylic Acid Derivatives

The most direct route to 2-amino-N-(2-hydroxyphenyl)benzamide involves coupling 2-aminobenzoic acid with 2-aminophenol through an activated intermediate. As demonstrated in patent CN1012498B , carboxylic acids are typically activated using oxalyl chloride or thionyl chloride in the presence of dimethylformamide (DMF). For example, 2-aminobenzoic acid is treated with oxalyl chloride at 0–5°C to form the corresponding acid chloride, which subsequently reacts with 2-aminophenol in anhydrous ethyl acetate under basic conditions (e.g., pyridine) .

Key considerations include:

  • Protection of reactive groups : The hydroxyl group on 2-aminophenol may compete in nucleophilic reactions. Patent US3357978A suggests temporary protection via acetylation or benzylation, though this adds steps for deprotection.

  • Solvent selection : Polar aprotic solvents like ethyl acetate or tetrahydrofuran (THF) are preferred to stabilize intermediates .

  • Yield optimization : Early methods reported yields of 18–24% for analogous compounds, but refining stoichiometry (e.g., 1.2:1 molar ratio of acid chloride to amine) improves efficiency .

Microwave-Assisted Synthesis Using Isatoic Anhydride

Microwave irradiation offers a rapid alternative, as shown in PMC3975443 . Isatoic anhydride reacts directly with 2-aminophenol under microwave conditions (140–420 W, 4–10 minutes) in the presence of DMF. This method bypasses the need for pre-activation of the carboxylic acid, as the anhydride readily undergoes ring-opening with amines.

Procedure :

  • Combine isatoic anhydride (5–10 mmol) and 2-aminophenol (5–10 mmol) with 2–3 drops of DMF.

  • Irradiate at 280 W for 6–8 minutes.

  • Quench with ice-cold water, filter precipitates, and recrystallize from ethanol .

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yields increase to 60–72% compared to conventional heating .

  • Minimal byproducts due to controlled energy input.

Hydrogenation of Nitro Precursors

Patent CN1012498B details the reduction of nitro intermediates to access aminobenzamides. For this compound, this involves:

  • Synthesizing N-(2'-nitrophenyl)-2-aminobenzamide by coupling 2-nitroaniline with 2-aminobenzoyl chloride.

  • Hydrogenating the nitro group using palladium on charcoal (10% Pd/C) in THF under H₂ atmosphere .

Critical parameters :

  • Catalyst loading: 5–10% Pd/C by weight ensures complete reduction.

  • Temperature: Room temperature prevents over-reduction.

  • Yield: Up to 88.5% after recrystallization .

Comparative Analysis of Methods

Method Conditions Yield Time Purity (HPLC)
Conventional coupling 0–5°C, 15–24 hr18–24%Long≥95%
Microwave 280 W, DMF, 6–8 min60–72%Short≥98%
Hydrogenation Pd/C, H₂, RT, 3–5 hr85–88%Moderate≥97%

Trade-offs :

  • Microwave synthesis excels in speed and yield but requires specialized equipment.

  • Hydrogenation offers high purity but demands nitro precursor synthesis.

Characterization and Validation

All routes require rigorous validation via:

  • Spectroscopy :

    • IR : N-H stretches (3366–3470 cm⁻¹) and C=O (1636–1660 cm⁻¹) .

    • ¹H NMR : Aromatic protons (δ 6.3–7.9 ppm), NH₂ (δ 6.3–10.0 ppm) .

  • Mass spectrometry : Molecular ion peaks at m/z 243.27 (C₁₃H₁₁N₂O₂) .

  • Elemental analysis : Acceptable ±0.3% deviation for C, H, N .

Challenges and Mitigation Strategies

  • Ortho-substitution effects : Steric hindrance from the hydroxyphenyl group slows amidation. Microwave irradiation mitigates this by enhancing molecular collisions .

  • Solubility issues : 2-Aminophenol’s limited solubility in non-polar solvents necessitates DMF or DMSO as cosolvents .

  • Byproduct formation : Recrystallization from ethanol/water (3:1) removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products:

Scientific Research Applications

2-Amino-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. The compound may also act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide core and N-aryl group significantly alter properties:

  • Electron-donating groups: Compounds like 2-Amino-N-(p-tolyl)benzamide (7) (p-tolyl = methyl-substituted phenyl) exhibit higher yields (97%) due to improved reaction kinetics from electron-donating effects .
  • Electron-withdrawing groups: Chloro-substituted derivatives (e.g., 2-Amino-N-(4-chlorophenyl)benzamide) show reduced yields but increased thermal stability, with melting points up to 168°C .
  • Hydroxyl groups: The 2-hydroxyphenyl group in the target compound likely increases solubility in polar solvents compared to nonpolar analogs like 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (10), where methoxy groups enhance lipophilicity .

Data Tables

Table 1: Comparison of Key 2-Aminobenzamide Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) Biological Activity Reference
2-Amino-N-(2-hydroxyphenyl)benzamide 2-hydroxyphenyl N/A N/A Hypothesized antimicrobial
2-Amino-N-(p-tolyl)benzamide (7) p-tolyl 97 N/A Antimicrobial
2-Amino-N-(4-chlorophenyl)benzamide 4-chlorophenyl 62 118–168 Antimicrobial
CI-994 4-acetylamino, 2-aminophenyl N/A N/A HDAC inhibition
2-Amino-N-(4-morpholinophenyl)benzamide 4-morpholinophenyl 97 N/A N/A

Research Findings and Implications

  • Structure-activity relationships: Electron-withdrawing substituents (e.g., Cl, NO₂) enhance thermal stability and biological potency but may increase toxicity.
  • Synthetic optimization : High-yield routes for simple derivatives contrast with challenges in synthesizing sterically hindered analogs, guiding future synthetic strategies for the target compound .

Biological Activity

2-amino-N-(2-hydroxyphenyl)benzamide, also known as a derivative of salicylanilide, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including parasitic infections and certain cancers. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxyaniline with benzoyl chloride or related acylating agents. The following general synthetic pathway can be outlined:

  • Starting Materials : 2-hydroxyaniline and benzoyl chloride.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant activity against various protozoan parasites, including Plasmodium falciparum and Trypanosoma cruzi. For instance, a study highlighted the effectiveness of similar compounds against Toxoplasma gondii, demonstrating moderate activity with specific derivatives showing superior efficacy compared to established treatments .

Antimicrobial Activity

The compound has shown promising antibacterial and antifungal properties. A study reported that certain derivatives displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the range of 12.5 to 50 µg/mL . Additionally, antifungal assays indicated strong activity against various fungal strains, suggesting potential applications in treating infections caused by resistant pathogens .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the benzamide structure significantly influence biological activity. Substituents at specific positions on the aromatic rings can enhance potency against target organisms. For example, the introduction of electron-withdrawing groups was found to improve antiparasitic activity .

Data Tables

Biological Activity Target Organism Activity Level Reference
AntimalarialP. falciparumModerate
AntitrypanosomalT. cruziSignificant
AntibacterialS. aureusMIC 12.5 µg/mL
AntifungalCandida albicansMIC 25 µg/mL

Case Studies

  • Antiparasitic Evaluation : In a study assessing the efficacy of various benzamide derivatives against Toxoplasma gondii, compound modifications led to enhanced bioactivity, with some derivatives achieving over 80% inhibition at low concentrations .
  • Antimicrobial Testing : A series of experiments evaluated the antimicrobial properties of substituted benzamides, revealing that compounds with hydroxyl and amino groups exhibited superior activity compared to their halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(2-hydroxyphenyl)benzamide, and what are their key methodological considerations?

  • Answer : The compound can be synthesized via condensation of 2-aminobenzoic acid derivatives with 2-hydroxyaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). Solvent choice (e.g., dichloromethane or DMF), reaction temperature (room temperature to reflux), and purification methods (e.g., column chromatography with PE:EtOAc gradients) critically influence yield and purity. For example, refluxing in toluene for 6 hours followed by crystallization is a common protocol .
  • Analytical Validation : Post-synthesis characterization requires 1H/13C-NMR to confirm amide bond formation and aromatic substitution patterns, HPLC for purity assessment (>95%), and mass spectrometry (e.g., ESI-MS) to verify molecular weight .

Q. How is the structural conformation of this compound determined, and what intermolecular interactions stabilize its crystal lattice?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings (e.g., 73.97° between the hydroxyphenyl and benzamide moieties) and planar amide bonds. Hydrogen bonding networks (O–H⋯O and N–H⋯O) dominate lattice stabilization, with additional weak C–H⋯O interactions contributing to sheet-like packing parallel to the (100) plane .
  • Methodological Note : Data collection with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL software ensure high-resolution structural accuracy .

Q. What in vitro biological activities have been reported for this compound, and what assay protocols are used?

  • Answer : The compound exhibits antimicrobial (e.g., MIC values against S. aureus), antiparasitic (e.g., IC₅₀ vs. Trypanosoma brucei), and anticancer (apoptosis induction in tumor cells) activities. Standard protocols include:

  • Microplate dilution assays for microbial growth inhibition.
  • MTT assays for cytotoxicity screening.
  • Fluorescence-based binding studies for protein-ligand interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?

  • Answer : Key optimizations include:

  • Catalyst screening : DMAP vs. pyridine for acyl transfer efficiency.
  • Solvent polarity adjustment : DMF enhances solubility but may require post-reaction solvent exchange.
  • Temperature control : Reflux in toluene (110°C) reduces side-product formation compared to room-temperature reactions.
  • Workflow integration : In-line HPLC monitoring during synthesis ensures real-time purity adjustments .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer : Discrepancies often arise from structural analogs (e.g., chloro vs. methoxy substituents) or assay variability. Strategies include:

  • Meta-analysis of substituent effects: e.g., 2,6-dichloro substitution (IC₅₀ = 0.5 μM vs. T. brucei) vs. 3-chloro-2-methoxy (IC₅₀ = 2.1 μM) .
  • Standardized assay validation : Cross-lab replication using WHO-recommended parasite strains or cell lines.
  • Computational docking : Molecular dynamics simulations to predict binding affinity variations due to minor structural differences .

Q. What strategies are effective for designing analogs with enhanced pharmacokinetic properties?

  • Answer : Structure-activity relationship (SAR) studies guide rational design:

  • Hydrophilic substituents : Adding morpholine or methoxy groups improves aqueous solubility.
  • Bioisosteric replacement : Replacing thiophene with pyridine (e.g., 2-amino-N-(2-pyridylmethyl)benzamide) enhances metabolic stability.
  • Prodrug approaches : Esterification of the hydroxyl group for improved bioavailability .

Methodological Resources

  • Crystallography : SHELX software suite for structure refinement .
  • Synthetic Protocols : General Procedure B for amide bond formation (HPLC purification, PE:EtOAc gradients) .
  • Biological Assays : WHO guidelines for antiparasitic activity screening .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-(2-hydroxyphenyl)benzamide
Reactant of Route 2
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2-amino-N-(2-hydroxyphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.